molecular formula C26H27N3O2 B12183227 N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide

N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide

Cat. No.: B12183227
M. Wt: 413.5 g/mol
InChI Key: SSOOIDRCXAIIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the phenylacetamide core, followed by the introduction of the 3,5-dimethylphenyl and 4-(2-oxopyrrolidin-1-yl)phenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts such as palladium or platinum, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-phenylacetamide: Lacks the 4-(2-oxopyrrolidin-1-yl)phenyl group, resulting in different reactivity and applications.

    2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide:

Uniqueness

N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(2-oxopyrrolidin-1-yl)anilino]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O2/c1-18-15-19(2)17-22(16-18)28-26(31)25(20-7-4-3-5-8-20)27-21-10-12-23(13-11-21)29-14-6-9-24(29)30/h3-5,7-8,10-13,15-17,25,27H,6,9,14H2,1-2H3,(H,28,31)

InChI Key

SSOOIDRCXAIIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.